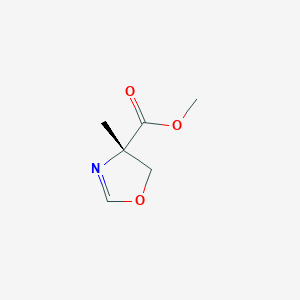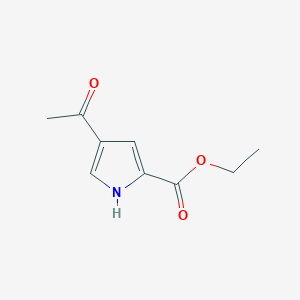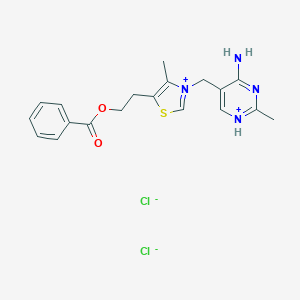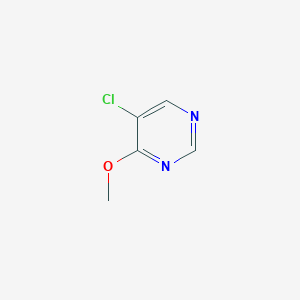
2-(3,4-Dimethoxyphenyl)-N-ethylethanamine
描述
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by an ethyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring. This compound is an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at the 3- and 4-positions are replaced with methoxy groups .
准备方法
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine, a related compound, was reported by Pictet and Finkelstein. They started from vanillin and proceeded through a multi-step sequence . A similar sequence was later reported by Buck and Perkin, which involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenethylamine
A more concise synthesis was provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine are not well-documented in the literature. the general approach would likely involve the steps mentioned above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
- Oxidation : This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
- Reduction : Reduction reactions can convert nitro groups back to amines.
- Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.
科学研究应用
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several scientific research applications:
- Chemistry : It is used as a precursor for the synthesis of various isoquinolines and other complex organic molecules .
- Biology : The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways .
- Medicine : Research is ongoing to explore its potential therapeutic applications, including its role as a monoamine oxidase inhibitor .
- Industry : It is used in the synthesis of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.
相似化合物的比较
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue with similar structural features but without the ethyl group attached to the nitrogen atom .
- Mescaline (3,4,5-trimethoxyphenethylamine) : Another related compound with an additional methoxy group at the 5-position .
- Dopamine (3,4-dihydroxyphenethylamine) : The major human neurotransmitter, where the methoxy groups are replaced with hydroxy groups .
Uniqueness: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its pharmacological properties and interactions with biological targets. This structural modification can affect its potency, selectivity, and overall biological activity compared to its analogues.
属性
CAS 编号 |
112933-49-0 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI 键 |
HRNUZLNPJAFQML-UHFFFAOYSA-N |
SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
同义词 |
N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

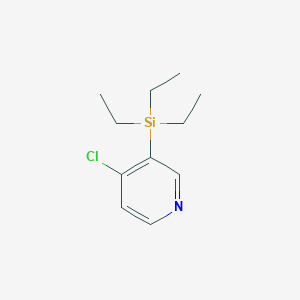
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

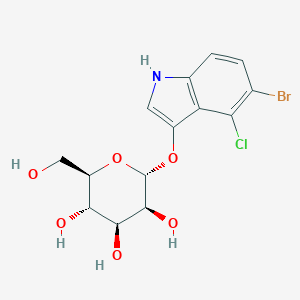

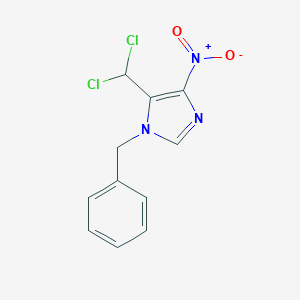
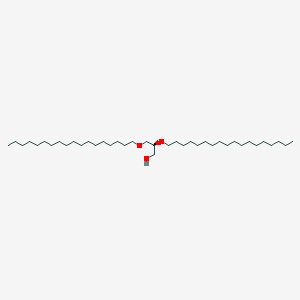
![5-[[[2-(Methylsulfinyl)ethyl]amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)
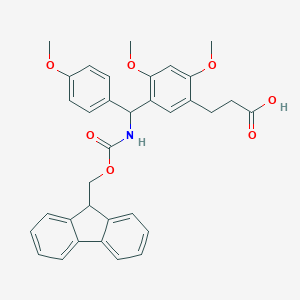
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)
